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Compound of Interest

Compound Name: 3,4-Dichloroaniline

Cat. No.: B118046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3,4-
dichloroaniline (CAS No. 95-76-1), a crucial intermediate in the synthesis of various dyes,

agrochemicals, and pharmaceuticals. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,

along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 3,4-dichloroaniline is C₆H₅Cl₂N, with a molecular weight of 162.02

g/mol . Spectroscopic analysis is essential for its structural confirmation and purity assessment.

The quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy are summarized

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3,4-dichloroaniline typically exhibits three distinct signals in the

aromatic region, corresponding to the three non-equivalent protons on the benzene ring, and a

broad signal for the amine (-NH₂) protons.
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Assigned Proton
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-2 7.148 d J(A,C) = 8.6 Hz

H-5 6.735 dd J(B,C) = 2.7 Hz

H-6 6.482 d -

-NH₂ 3.70 (broad) s -

Solvent: CDCl₃,

Reference: TMS

(Tetramethylsilane)

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 3,4-dichloroaniline shows six distinct signals,

corresponding to the six carbon atoms of the benzene ring. While specific peak assignments

can be complex, the data is available in spectral databases.

Assigned Carbon Chemical Shift (δ) in ppm

C1-C6 (Aromatic) Data available in specialized databases

Solvent: Chloroform-d, Reference: TMS[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 3,4-dichloroaniline shows characteristic absorption bands for the amine group, the aromatic

ring, and the carbon-chlorine bonds.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-3300 N-H Stretch Primary Amine (-NH₂)

3100-3000 C-H Stretch Aromatic Ring

1600-1585 C=C Stretch Aromatic Ring

1500-1400 C=C Stretch Aromatic Ring

800-600 C-Cl Stretch Aryl Halide

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

3,4-Dichloroaniline exhibits characteristic absorption maxima in the UV region.

Solvent λmax (nm) Molar Absorptivity (ε) Transition Type

Water 317 Not Reported n → π* / π → π

Methanol ~300 Not Reported n → π / π → π*

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of 3,4-dichloroaniline in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
As 3,4-dichloroaniline is a solid at room temperature, several methods can be employed for

IR analysis.

KBr Pellet Method:

Sample Preparation: Grind 1-2 mg of 3,4-dichloroaniline with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

spectrometer should be recorded first.

Thin Solid Film Method:

Sample Preparation: Dissolve a small amount of 3,4-dichloroaniline in a volatile organic

solvent (e.g., dichloromethane).

Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the solid sample.

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and

acquire the spectrum.

UV-Vis Spectroscopy Protocol
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Sample Preparation: Prepare a stock solution of 3,4-dichloroaniline of a known

concentration in a suitable UV-grade solvent (e.g., methanol or ethanol). Perform serial

dilutions to obtain a solution with an absorbance reading within the linear range of the

instrument (typically 0.1-1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Fill one quartz cuvette with the solvent to be used as a blank (reference)

and another with the sample solution.

Baseline Correction: Record a baseline spectrum with the blank solution in both the sample

and reference beams.

Spectrum Measurement: Place the sample cuvette in the sample beam and record the

absorption spectrum over a desired wavelength range (e.g., 200-400 nm). The wavelength of

maximum absorbance (λmax) can then be determined.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 3,4-dichloroaniline.
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General Workflow for Spectroscopic Analysis

Sample: 3,4-Dichloroaniline

Prepare NMR Sample
(in CDCl3)

Prepare IR Sample
(e.g., KBr Pellet)

Prepare UV-Vis Sample
(in Methanol)

NMR Data Acquisition
(1H & 13C) IR Data Acquisition UV-Vis Data Acquisition

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Absorption Bands)

UV-Vis Spectrum
(λmax)

Data Analysis & 
Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b118046#spectroscopic-data-nmr-ir-uv-vis-of-3-4-
dichloroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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